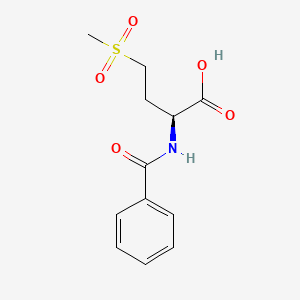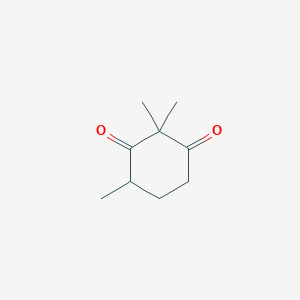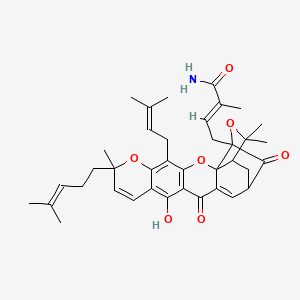
Butanoic acid, 2-(benzoylamino)-4-(methylsulfonyl)-, (S)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanoic acid, 2-(benzoylamino)-4-(methylsulfonyl)-, (S)-(9CI) is a complex organic compound with a unique structure that includes a benzoylamino group and a methylsulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 2-(benzoylamino)-4-(methylsulfonyl)-, (S)-(9CI) typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the acylation of an appropriate amine with benzoyl chloride, followed by the introduction of the methylsulfonyl group through sulfonation reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Butanoic acid, 2-(benzoylamino)-4-(methylsulfonyl)-, (S)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the benzoylamino group to a primary amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzoylamino or methylsulfonyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
Butanoic acid, 2-(benzoylamino)-4-(methylsulfonyl)-, (S)-(9CI) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Butanoic acid, 2-(benzoylamino)-4-(methylsulfonyl)-, (S)-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoylamino group can form hydrogen bonds with active sites, while the methylsulfonyl group can participate in electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
- Butanoic acid, 2-(benzoylamino)-, methyl ester
- Butanoic acid, 2-(benzoylamino)-, ethyl ester
Uniqueness
Butanoic acid, 2-(benzoylamino)-4-(methylsulfonyl)-, (S)-(9CI) is unique due to the presence of both benzoylamino and methylsulfonyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications.
Propiedades
Fórmula molecular |
C12H15NO5S |
|---|---|
Peso molecular |
285.32 g/mol |
Nombre IUPAC |
(2S)-2-benzamido-4-methylsulfonylbutanoic acid |
InChI |
InChI=1S/C12H15NO5S/c1-19(17,18)8-7-10(12(15)16)13-11(14)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,14)(H,15,16)/t10-/m0/s1 |
Clave InChI |
YVZWIGYDBXKHQF-JTQLQIEISA-N |
SMILES isomérico |
CS(=O)(=O)CC[C@@H](C(=O)O)NC(=O)C1=CC=CC=C1 |
SMILES canónico |
CS(=O)(=O)CCC(C(=O)O)NC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[2-(4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12281418.png)




![(1S,3S,5R)-rel-spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane]-3-ol](/img/structure/B12281447.png)




